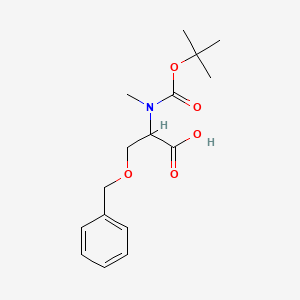

O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine, also known as N-Boc-N-methyl-O-benzyl-L-serine, is a derivative of the amino acid serine. It is commonly used in peptide synthesis due to its ability to protect the amino group and the hydroxyl group during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a methyl group on the nitrogen atom, and a benzyl group on the hydroxyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine typically involves the protection of the amino and hydroxyl groups of serine. One common method is to start with L-serine, which undergoes methylation of the amino group using formaldehyde and formic acid. The hydroxyl group is then protected by benzylation using benzyl bromide in the presence of a base such as sodium hydroxide. Finally, the amino group is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The benzyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound.

Aplicaciones Científicas De Investigación

O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.

Comparación Con Compuestos Similares

Similar Compounds

Boc-N-Me-Ser-OMe: Similar to O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine but with a methoxy group instead of a benzyl group.

Boc-Ser(Bzl)-OH: Lacks the methyl group on the nitrogen atom.

Boc-N-Me-Ser-OH: Lacks the benzyl group on the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both the Boc and benzyl protecting groups, which provide enhanced stability and selectivity during peptide synthesis. The methyl group on the nitrogen atom also adds to its uniqueness by influencing the reactivity and steric properties of the compound.

Actividad Biológica

O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine is a compound of interest in medicinal chemistry, particularly for its potential biological activities and applications in drug development. This article explores its synthesis, biological properties, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is an amino acid derivative characterized by the presence of a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. The synthesis typically involves the coupling of N-Boc-L-serine with benzyl halides under specific reaction conditions. For example, a study demonstrated the effective formation of this compound through the use of HATU as a coupling reagent in the presence of DIPEA, yielding high purity and yield .

2. Biological Activity

2.1 Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity, particularly through its interaction with the Polo-like kinase 1 (Plk1) polo-box domain (PBD). This interaction is crucial as Plk1 is often overexpressed in various cancers, making it a target for therapeutic intervention. In vitro studies have shown that derivatives of this compound can inhibit Plk1-PBD binding, leading to reduced cell proliferation in cancer cell lines such as HeLa cells .

2.2 Transport Mechanisms

The compound's biological activity may also be linked to its ability to interact with L-type amino acid transporter 1 (LAT1), which facilitates the transport of essential amino acids across cell membranes, including the blood-brain barrier. LAT1 is known to be upregulated in many tumors, suggesting that compounds like this compound could be utilized for targeted delivery of drugs into cancer cells .

3. Case Studies

Case Study 1: Inhibition of Plk1-PBD

In a recent study, macrocyclic phosphopeptides derived from this compound were evaluated for their binding affinity to Plk1-PBD using enzyme-linked immunosorbent assays (ELISA). Results showed that these derivatives had IC50 values significantly lower than traditional inhibitors, indicating enhanced potency and selectivity against Plk1 compared to other isoforms .

Case Study 2: Drug Delivery Systems

Another investigation explored the use of this compound as part of prodrug formulations aimed at improving drug delivery across the blood-brain barrier. The study highlighted how conjugation with this amino acid derivative increased the uptake of therapeutic agents in LAT1-expressing cells, thereby enhancing their efficacy against brain tumors .

Table 1: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Plk1-PBD Inhibition | Significant reduction in cancer cell growth | |

| LAT1 Transport | Enhanced delivery of prodrugs | |

| Cell Proliferation Assays | Decreased proliferation in HeLa cells |

Table 2: Synthesis Conditions

| Reagent | Condition | Yield (%) |

|---|---|---|

| HATU | Coupling with N-Boc-L-serine | 85 |

| DIPEA | Base for amide bond formation | - |

| Benzyl Halide | Reaction at room temperature | - |

5. Conclusion

This compound represents a significant advancement in the development of targeted anticancer therapies and drug delivery systems. Its ability to inhibit critical pathways in cancer cell growth while enhancing drug transport mechanisms positions it as a valuable compound in ongoing research efforts aimed at improving therapeutic outcomes in oncology.

Propiedades

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKRSZPFMBQNCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.